N-(6-Fluoro-1,3-benzothiazol-2-yl)-1H-imidazole-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-Fluoro-1,3-benzothiazol-2-yl)-1H-imidazole-1-carboxamide is a compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of both benzothiazole and imidazole moieties in the structure of this compound suggests that it may exhibit unique pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Fluoro-1,3-benzothiazol-2-yl)-1H-imidazole-1-carboxamide typically involves the condensation of 6-fluoro-1,3-benzothiazole with imidazole-1-carboxamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, time, and pH, are optimized to achieve maximum yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound suitable for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions
N-(6-Fluoro-1,3-benzothiazol-2-yl)-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown promise in biological assays for its potential antimicrobial and antifungal activities.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(6-Fluoro-1,3-benzothiazol-2-yl)-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that it may modulate key signaling pathways involved in disease processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(6-Fluoro-1,3-benzothiazol-2-yl)guanidine
- N-(6-Fluoro-1,3-benzothiazol-2-yl)-2-oxolanecarboxamide
- N-(6-Fluoro-1,3-benzothiazol-2-yl)-N,N-dimethyliminoformamide
Uniqueness
N-(6-Fluoro-1,3-benzothiazol-2-yl)-1H-imidazole-1-carboxamide stands out due to its unique combination of benzothiazole and imidazole moieties, which may confer distinct pharmacological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
761450-22-0 |
---|---|
Molekularformel |
C11H7FN4OS |
Molekulargewicht |
262.27 g/mol |
IUPAC-Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)imidazole-1-carboxamide |
InChI |
InChI=1S/C11H7FN4OS/c12-7-1-2-8-9(5-7)18-10(14-8)15-11(17)16-4-3-13-6-16/h1-6H,(H,14,15,17) |
InChI-Schlüssel |
JXQJSFQJHLDHCT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1F)SC(=N2)NC(=O)N3C=CN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.